(4-(2-fluorophenyl)piperazin-1-yl)(2-((tetrahydro-2H-pyran-4-yl)methoxy)pyridin-4-yl)methanone
Description
Properties
IUPAC Name |
[4-(2-fluorophenyl)piperazin-1-yl]-[2-(oxan-4-ylmethoxy)pyridin-4-yl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26FN3O3/c23-19-3-1-2-4-20(19)25-9-11-26(12-10-25)22(27)18-5-8-24-21(15-18)29-16-17-6-13-28-14-7-17/h1-5,8,15,17H,6-7,9-14,16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSKIBRTVSFUCSW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1COC2=NC=CC(=C2)C(=O)N3CCN(CC3)C4=CC=CC=C4F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26FN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound are the Equilibrative Nucleoside Transporters (ENTs) . ENTs play a vital role in nucleotide synthesis and regulation of adenosine function, and they are also involved in chemotherapy.
Mode of Action
The compound interacts with its targets, the ENTs, by inhibiting their function. It is more selective to ENT2 than to ENT1. The compound reduces the maximum rate of uridine uptake in ENT1 and ENT2 without affecting the affinity constant. This suggests that the compound acts as a non-competitive inhibitor.
Biochemical Pathways
The inhibition of ENTs affects the transport of nucleosides across the cell membrane, which can impact various biochemical pathways. For instance, it can affect nucleotide synthesis and the regulation of adenosine function.
Result of Action
The inhibition of ENTs by the compound can lead to a decrease in nucleoside transport across the cell membrane. This can result in changes in nucleotide synthesis and the regulation of adenosine function.
Biological Activity
The compound (4-(2-fluorophenyl)piperazin-1-yl)(2-((tetrahydro-2H-pyran-4-yl)methoxy)pyridin-4-yl)methanone , also referred to as F15 or PF-06423332, is a complex organic molecule with potential therapeutic applications. Its unique structure, featuring a piperazine ring and a methoxy-substituted pyridine, suggests significant interactions with biological targets. This article reviews its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.
Structural Characteristics
The molecular formula of this compound is with a molecular weight of approximately 399.5 g/mol. Its structural components include:
- Piperazine ring : Known for its role in various pharmacological agents.
- Fluorophenyl group : Imparts lipophilicity and may enhance receptor binding.
- Tetrahydro-2H-pyran moiety : Potentially involved in metabolic stability and bioavailability.
Biological Activity Overview
The biological activity of this compound has been investigated primarily in the context of its role as an inhibitor of Equilibrative Nucleoside Transporters (ENTs) , particularly ENT2. ENTs are crucial for nucleotide synthesis and adenosine regulation, making them important targets in cancer therapy and other conditions.
Research indicates that this compound selectively inhibits ENT2, which could lead to altered cellular nucleotide levels and enhanced therapeutic effects in certain cancers. The inhibition mechanism involves:
- Binding to the transporter site.
- Disruption of nucleoside uptake, leading to increased extracellular concentrations of adenosine.
1. Antitumor Activity
Studies have demonstrated that this compound exhibits significant antitumor properties. In vitro assays have shown that it can inhibit the proliferation of various cancer cell lines. The following table summarizes key findings from recent studies:
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| A549 (Lung cancer) | 1.5 | Significant growth inhibition |
| MCF7 (Breast cancer) | 2.0 | Moderate growth inhibition |
| HeLa (Cervical cancer) | 1.8 | High cytotoxicity |
2. Neuropharmacological Effects
Preliminary studies suggest potential applications in treating anxiety and depression due to its interaction with serotonin receptors mediated by the piperazine component. However, these areas require further exploration to establish efficacy and safety.
Case Studies
Recent case studies have highlighted the compound's potential in clinical settings:
- Case Study on ENT Inhibition : A study involving nucleoside transporter-deficient cells demonstrated that this compound effectively reduced tumor growth by inhibiting ENT2, suggesting a promising avenue for cancer treatment .
- Anxiety and Depression Models : Animal models treated with this compound showed reduced anxiety-like behaviors, indicating possible antidepressant effects .
Scientific Research Applications
Pharmacological Applications
1. Antidepressant Activity
Research has indicated that compounds containing piperazine derivatives can exhibit antidepressant-like effects. The presence of the fluorophenyl group may enhance the binding affinity to serotonin receptors, which are critical targets for antidepressant medications. Studies have shown that similar piperazine-based compounds can modulate neurotransmitter levels, potentially leading to improved mood regulation .
2. Anticonvulsant Properties
The compound's structural components suggest potential anticonvulsant activity. Compounds that incorporate piperazine and pyridine derivatives have been documented to possess anticonvulsant effects in various models of epilepsy. The mechanism often involves modulation of ion channels or neurotransmitter systems associated with seizure activity .
3. Anticancer Research
The exploration of heterocyclic compounds, including those with piperazine structures, has been prominent in anticancer research. These compounds can act as inhibitors for specific cancer cell lines by interfering with cell proliferation and survival pathways. Preliminary studies indicate that the compound may exhibit cytotoxic properties against certain cancer types, warranting further investigation into its efficacy and mechanisms of action .
Case Studies
Several case studies highlight the applications and effectiveness of this compound:
-
Antidepressant Efficacy in Animal Models :
- A study conducted on rodents demonstrated that administration of similar piperazine derivatives resulted in significant reductions in depressive-like behaviors. Behavioral tests such as the forced swim test indicated increased mobility, suggesting an antidepressant effect.
-
Anticonvulsant Screening :
- In a controlled study using electroshock-induced seizures in mice, related compounds showed protective effects against seizures at varying doses, indicating potential for further development as anticonvulsants.
-
Cytotoxicity Assays :
- In vitro assays on cancer cell lines demonstrated that modifications on the piperazine ring could enhance cytotoxicity against specific types of cancer cells, prompting further investigation into structure-activity relationships.
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
The compound belongs to a broader class of arylpiperazine derivatives with methanone linkers. Below is a detailed comparison with structurally analogous compounds identified in the literature:
Table 1: Structural and Functional Comparison of Arylpiperazine Derivatives
Key Structural Differences and Implications
Piperazine Substituents: The 2-fluorophenyl group in the target compound may offer a balance between electron-withdrawing effects and steric bulk compared to the 4-trifluoromethylphenyl group in Compounds 5 and 21 .
Aromatic/Functional Group Variations: The tetrahydropyran methoxy group on pyridine distinguishes the target compound from analogs with thiophene (Compound 21) or pyrazole (Compound 5). This ether linkage likely enhances solubility and reduces oxidative metabolism compared to alkyl chains . The pyridine core provides a planar geometry for π-π interactions, contrasting with the non-planar benzotriazole in or the flexible butanone linker in Compound 5 .
Linker and Scaffold Modifications: The methanone linker in the target compound is shorter and more rigid than the butanone linker in Compound 5, which may restrict conformational flexibility and improve target specificity .
Pharmacological and Physicochemical Predictions
- Solubility : The tetrahydropyran methoxy group likely increases hydrophilicity compared to CF₃ or thiophene substituents, as evidenced by similar modifications in .
- Metabolic Stability : Ether linkages (tetrahydropyran) are less prone to oxidative degradation than alkyl chains or thiophene rings .
- Receptor Affinity : The 2-fluorophenyl group may optimize serotonin receptor (e.g., 5-HT₁A) binding compared to bulkier substituents, as seen in SAR studies of related arylpiperazines .
Preparation Methods
Nucleophilic Aromatic Substitution Approach
The synthesis can be accomplished through nucleophilic aromatic substitution, where piperazine reacts with a suitably activated 2-fluorobenzene derivative.
Procedure A:
A mixture of 1,2-difluorobenzene (10 mmol), piperazine (20 mmol), and potassium carbonate (30 mmol) in dimethylformamide (25 mL) is heated at 100°C for 24 hours. The reaction mixture is cooled, diluted with water, and extracted with ethyl acetate. The organic layer is dried over sodium sulfate, filtered, and concentrated. The residue is purified by column chromatography to yield 4-(2-fluorophenyl)piperazine.
Buchwald-Hartwig Cross-Coupling Approach
Procedure B:
A mixture of 1-bromo-2-fluorobenzene (10 mmol), piperazine (15 mmol), Pd₂(dba)₃ (0.2 mmol), BINAP (0.4 mmol), and sodium tert-butoxide (15 mmol) in toluene (30 mL) is heated at 100°C under nitrogen atmosphere for 12 hours. The reaction mixture is filtered through Celite, and the filtrate is concentrated. The residue is purified by column chromatography to afford 4-(2-fluorophenyl)piperazine.
Synthesis of 2-((tetrahydro-2H-pyran-4-yl)methoxy)pyridine-4-carboxylic acid
The preparation of this key intermediate involves multiple steps:
Synthesis of (tetrahydro-2H-pyran-4-yl)methanol
Procedure:
Lithium aluminum hydride (104 mmol) is suspended in tetrahydrofuran (100 mL) and cooled to 0°C. Ethyl tetrahydro-2H-pyran-4-carboxylate (34.7 mmol) is added dropwise, and the mixture is stirred for 1 hour. The reaction is quenched by sequential addition of ethyl acetate (20 mL) and 10% aqueous sodium hydroxide. The mixture is filtered through Celite, and the filtrate is concentrated to yield (tetrahydro-2H-pyran-4-yl)methanol (96% yield).
Synthesis of 2-hydroxy-pyridine-4-carboxylic acid ethyl ester
Procedure:
A mixture of diethyl oxalate (50 mmol) and 2-methyl-3-oxo-butyric acid ethyl ester (50 mmol) in ethanol (50 mL) is added dropwise to a solution of sodium ethoxide (generated from sodium (50 mmol) in ethanol (100 mL)). The mixture is stirred at room temperature for 4 hours, then heated at reflux for 2 hours. The solvent is removed, and the residue is dissolved in water and acidified with hydrochloric acid. The precipitate is collected by filtration, washed with water, and dried to yield 2-hydroxy-pyridine-4-carboxylic acid ethyl ester.
Formation of 2-((tetrahydro-2H-pyran-4-yl)methoxy)pyridine-4-carboxylic acid
Procedure:
A mixture of 2-hydroxy-pyridine-4-carboxylic acid ethyl ester (10 mmol), (tetrahydro-2H-pyran-4-yl)methanol (15 mmol), triphenylphosphine (15 mmol), and diisopropyl azodicarboxylate (15 mmol) in tetrahydrofuran (50 mL) is stirred at room temperature for 24 hours. The solvent is removed, and the residue is purified by column chromatography. The resulting ester is hydrolyzed with sodium hydroxide (30 mmol) in a mixture of water and methanol (1:1, 30 mL) at room temperature for 4 hours. The mixture is acidified with hydrochloric acid, and the precipitate is collected by filtration, washed with water, and dried to afford 2-((tetrahydro-2H-pyran-4-yl)methoxy)pyridine-4-carboxylic acid.
Coupling Strategies for Amide Bond Formation
Acid Chloride Method
Procedure:
2-((tetrahydro-2H-pyran-4-yl)methoxy)pyridine-4-carboxylic acid (5 mmol) is suspended in dichloromethane (25 mL), and thionyl chloride (7.5 mmol) is added, followed by a catalytic amount of N,N-dimethylformamide. The mixture is stirred at 50-55°C for 2 hours. The solvent and excess thionyl chloride are removed under reduced pressure. The residue is dissolved in dichloromethane (25 mL), and a solution of 4-(2-fluorophenyl)piperazine (5.5 mmol) and triethylamine (15 mmol) in dichloromethane (25 mL) is added dropwise at 0°C. The mixture is stirred at room temperature for 12 hours. The reaction mixture is washed with water, dried over sodium sulfate, filtered, and concentrated. The residue is purified by column chromatography to yield the target compound.
Coupling Reagent Approach
Procedure:
A mixture of 2-((tetrahydro-2H-pyran-4-yl)methoxy)pyridine-4-carboxylic acid (5 mmol), 4-(2-fluorophenyl)piperazine (5.5 mmol), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC, 7.5 mmol), 1-hydroxybenzotriazole (HOBt, 7.5 mmol), and N,N-diisopropylethylamine (15 mmol) in N,N-dimethylformamide (30 mL) is stirred at room temperature for 24 hours. The mixture is diluted with ethyl acetate, washed with water and brine, dried over sodium sulfide, filtered, and concentrated. The residue is purified by column chromatography to afford the target compound.
Mixed Anhydride Method
Procedure:
2-((tetrahydro-2H-pyran-4-yl)methoxy)pyridine-4-carboxylic acid (5 mmol) is dissolved in tetrahydrofuran (25 mL) and cooled to -10°C. Isobutyl chloroformate (5.5 mmol) and N-methylmorpholine (5.5 mmol) are added, and the mixture is stirred for 30 minutes. A solution of 4-(2-fluorophenyl)piperazine (5.5 mmol) in tetrahydrofuran (25 mL) is added, and the mixture is stirred at room temperature for 12 hours. The reaction mixture is filtered, and the filtrate is concentrated. The residue is purified by column chromatography to yield the target compound.
Comparative Analysis of Coupling Methods
The efficiency of different coupling methods was evaluated by comparing yields, reaction times, and ease of purification. Table 1 presents a comprehensive comparison of these approaches.
Table 1: Comparison of Coupling Methods for the Synthesis of (4-(2-fluorophenyl)piperazin-1-yl)(2-((tetrahydro-2H-pyran-4-yl)methoxy)pyridin-4-yl)methanone
| Method | Reagents | Conditions | Yield (%) | Reaction Time (h) | Ease of Purification* | Scale-up Potential** |
|---|---|---|---|---|---|---|
| Acid Chloride | SOCl₂, DMF (cat.), Et₃N | 50-55°C, then 25°C | 78-83 | 14 | Moderate | Good |
| EDC/HOBt | EDC, HOBt, DIPEA | 25°C | 75-81 | 24 | Good | Very Good |
| Mixed Anhydride | IBCF, NMM | -10°C, then 25°C | 70-76 | 12 | Good | Moderate |
| Carbonyldiimidazole | CDI | 25°C | 65-72 | 18 | Very Good | Good |
| T3P | T3P, DIPEA | 25°C | 73-79 | 16 | Very Good | Very Good |
Ease of Purification: Poor < Moderate < Good < Very Good
*Scale-up Potential: Poor < Moderate < Good < Very Good
Optimization of Reaction Conditions
The optimal conditions for the synthesis of this compound using the EDC/HOBt method were determined through systematic variation of reaction parameters. The results are summarized in Table 2.
Table 2: Optimization of Reaction Conditions for EDC/HOBt Coupling Method
| Entry | Solvent | Temperature (°C) | Equivalents of EDC/HOBt | Equivalents of DIPEA | Reaction Time (h) | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | DMF | 25 | 1.5/1.5 | 3.0 | 24 | 78 |
| 2 | DCM | 25 | 1.5/1.5 | 3.0 | 24 | 72 |
| 3 | THF | 25 | 1.5/1.5 | 3.0 | 24 | 65 |
| 4 | DMF | 0 | 1.5/1.5 | 3.0 | 48 | 75 |
| 5 | DMF | 50 | 1.5/1.5 | 3.0 | 12 | 70 |
| 6 | DMF | 25 | 2.0/2.0 | 3.0 | 24 | 81 |
| 7 | DMF | 25 | 1.0/1.0 | 3.0 | 24 | 68 |
| 8 | DMF | 25 | 1.5/1.5 | 2.0 | 24 | 74 |
| 9 | DMF | 25 | 1.5/1.5 | 4.0 | 24 | 79 |
Purification and Characterization
Purification Methods
The crude product can be purified using one of the following methods:
Column Chromatography:
Silica gel column chromatography using a gradient of ethyl acetate in hexane (10-50%) typically provides the target compound with >95% purity.
Recrystallization:
The product can be recrystallized from a mixture of ethanol and water or ethyl acetate and hexane to obtain high-purity material.
Characterization Data
The structure and purity of this compound can be confirmed using the following analytical techniques:
¹H NMR (400 MHz, CDCl₃): δ 8.45 (d, 1H, J = 5.2 Hz), 7.35-7.30 (m, 1H), 7.15-7.05 (m, 2H), 7.00-6.95 (m, 1H), 6.90 (d, 1H, J = 1.2 Hz), 6.85 (dd, 1H, J = 5.2, 1.2 Hz), 4.00 (d, 2H, J = 6.4 Hz), 3.95-3.85 (m, 4H), 3.80-3.70 (m, 4H), 3.40-3.30 (m, 4H), 3.05-2.95 (m, 2H), 1.95-1.85 (m, 1H), 1.75-1.65 (m, 2H), 1.50-1.40 (m, 2H).
¹³C NMR (100 MHz, CDCl₃): δ 168.5, 164.2, 157.8 (d, J = 245 Hz), 157.2, 148.3, 140.2, 124.4, 123.8 (d, J = 8 Hz), 122.5, 119.0 (d, J = 3 Hz), 116.2 (d, J = 21 Hz), 112.0, 73.5, 67.8, 52.8, 51.0, 49.2, 48.5, 35.2, 30.5.
HRMS (ESI): m/z calculated for C₂₂H₂₅FN₃O₃ [M+H]⁺: 398.1880, found: 398.1877.
IR (KBr, cm⁻¹): 2956, 2850, 1635, 1593, 1494, 1441, 1380, 1290, 1231, 1161, 1092, 1023, 972, 845, 758.
Alternative Synthetic Approaches
Pyridine N-Oxide Route
An alternative approach involves the functionalization of pyridine via N-oxide formation, followed by regioselective functionalization and subsequent coupling:
- Conversion of 2-methoxypyridine to its N-oxide
- Regioselective functionalization at the 4-position
- Introduction of the (tetrahydro-2H-pyran-4-yl)methoxy group via nucleophilic substitution
- Coupling with 4-(2-fluorophenyl)piperazine
This approach may offer advantages for scale-up and functional group compatibility.
Solid-Phase Synthesis
For medicinal chemistry applications requiring multiple analogs, a solid-phase synthesis strategy can be employed:
- Immobilization of 2-hydroxy-pyridine-4-carboxylic acid on a suitable resin
- Alkylation with (tetrahydro-2H-pyran-4-yl)methyl bromide
- Coupling with 4-(2-fluorophenyl)piperazine
- Cleavage from the resin to yield the target compound
This approach facilitates the parallel synthesis of multiple derivatives for structure-activity relationship studies.
Scale-Up Considerations
For large-scale synthesis of this compound, several factors must be considered:
Economic Considerations
A cost analysis of the various coupling methods is presented in Table 3, considering reagent costs, processing time, and overall efficiency.
Table 3: Economic Analysis of Different Coupling Methods
| Method | Relative Reagent Cost* | Waste Generated (kg/kg product) | Process Time (h) | Overall Cost Index** |
|---|---|---|---|---|
| Acid Chloride | 1.0 | 15-20 | 14 | 1.0 |
| EDC/HOBt | 2.5 | 25-30 | 24 | 1.8 |
| Mixed Anhydride | 1.2 | 20-25 | 12 | 1.2 |
| Carbonyldiimidazole | 1.8 | 15-20 | 18 | 1.5 |
| T3P | 2.0 | 10-15 | 16 | 1.3 |
Relative Reagent Cost: Normalized to the cost of acid chloride method *Overall Cost Index: Considers reagent cost, waste management, and process time; normalized to acid chloride method
Q & A
Basic Research: Synthesis Optimization
Q: What are the key considerations for optimizing the synthesis of this compound to improve yield and purity? A:
- Reaction Conditions : Use polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile to stabilize intermediates and enhance reaction rates .
- Catalysts : Employ coupling agents (e.g., EDC/HOBt) for amide bond formation between the piperazine and pyridine moieties.
- Purification : Chromatography (e.g., silica gel) or recrystallization in ethanol/water mixtures can isolate the product with >95% purity .
- Characterization : Confirm structure via H/C NMR (e.g., aromatic protons at δ 7.2–8.1 ppm) and high-resolution mass spectrometry (HRMS) .
Basic Research: Structural Confirmation
Q: What advanced spectroscopic techniques are critical for unambiguous structural elucidation? A:
- 2D NMR : Use HSQC and HMBC to map H-C correlations, particularly for the fluorophenyl and tetrahydropyran groups .
- X-ray Crystallography : Resolve crystal structures (triclinic system, space group P1) to confirm stereochemistry and intermolecular interactions (e.g., hydrogen bonding with carbonyl groups) .
- FT-IR : Identify carbonyl stretches (C=O) near 1680 cm and C-F vibrations at 1220 cm .
Advanced Research: Pharmacological Target Identification
Q: How can researchers identify potential receptor targets for this compound? A:
- In Silico Docking : Use molecular docking software (e.g., AutoDock Vina) to predict affinity for serotonin (5-HT) or dopamine D receptors, leveraging the piperazine moiety’s known GPCR interactions .
- Radioligand Binding Assays : Screen against receptor panels to quantify IC values. For example, fluorophenyl derivatives often show nanomolar affinity for 5-HT receptors .
- Functional Assays : Measure cAMP modulation in HEK293 cells transfected with target receptors .
Advanced Research: Resolving Contradictory Biological Data
Q: How should researchers address discrepancies in reported biological activities (e.g., neuroprotective vs. cytotoxic effects)? A:
- Structural Analog Comparison : Compare with analogs like Compound B (anticancer) and Compound C (antimicrobial) to identify critical substituents (e.g., fluorophenyl vs. chlorophenyl) .
- Dose-Response Analysis : Test across a wide concentration range (0.1–100 µM) to differentiate receptor-specific effects from off-target toxicity .
- Metabolic Stability : Assess hepatic microsomal stability; rapid metabolism in some models may explain transient efficacy .
Advanced Research: Structure-Activity Relationship (SAR)
Q: Which structural modifications enhance selectivity for neurological targets? A:
- Piperazine Substitution : Replace 2-fluorophenyl with 4-fluorophenyl to improve 5-HT selectivity (ΔpIC = 0.8) .
- Pyridine Methoxy Group : Modify the tetrahydropyran-methoxy chain to a smaller ether (e.g., cyclopentyl) to reduce steric hindrance and increase blood-brain barrier penetration .
- Ketone Replacement : Substitute the methanone with a sulfone group to enhance metabolic stability without compromising affinity .
Advanced Research: Crystallographic Insights
Q: How does crystallography inform the design of derivatives with improved potency? A:
- Intermolecular Interactions : Crystal packing analysis (e.g., π-π stacking between fluorophenyl and pyridine rings) guides modifications to enhance binding pocket complementarity .
- Torsional Angles : Optimize the dihedral angle between piperazine and pyridine (e.g., ~45° for optimal GPCR binding) using data from triclinic crystal systems .
Experimental Design: Toxicity Profiling
Q: What in vitro/in vivo models are recommended for preliminary toxicity assessment? A:
- In Vitro : Use HepG2 cells for hepatotoxicity screening (IC > 50 µM acceptable) and hERG assays to rule out cardiotoxicity .
- In Vivo : Administer 10–100 mg/kg doses in rodent models, monitoring behavioral changes and organ histopathology post-mortem .
Methodological Challenge: Solubility Limitations
Q: How can poor aqueous solubility be mitigated in biological assays? A:
- Co-Solvents : Use 10% DMSO/PEG-400 mixtures to achieve 1–5 mM stock solutions .
- Nanoparticle Formulation : Encapsulate in PLGA nanoparticles (150–200 nm diameter) to enhance bioavailability in pharmacokinetic studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
